2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride
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Overview
Description
2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C5H9ClN4 and a molecular weight of 160.61 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of pyrazole with ethanimidamide under specific conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler amine derivatives.
Scientific Research Applications
2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride can be compared with other similar compounds, such as:
- 1H-pyrazole-1-carboxamidine hydrochloride
- 1H-pyrazole-1-carboxamide
- 1H-pyrazole-1-carboxylic acid
These compounds share a similar pyrazole core structure but differ in their functional groups. The unique properties of this compound, such as its specific reactivity and potential biological activities, distinguish it from these related compounds .
Properties
IUPAC Name |
2-pyrazol-1-ylethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-5(7)4-9-3-1-2-8-9;/h1-3H,4H2,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLMTKLHRFOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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